N-(3-Chlorophenyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide

Description

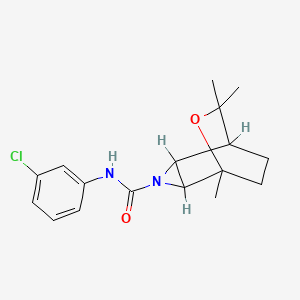

N-(3-Chlorophenyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0²⁴)nonane-3-carboxamide is a complex tricyclic carboxamide featuring a fused 6-oxa-3-aza ring system with methyl substituents at positions 5,7,7 and a 3-chlorophenyl carboxamide group.

Properties

CAS No. |

82872-87-5 |

|---|---|

Molecular Formula |

C17H21ClN2O2 |

Molecular Weight |

320.8 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo[3.2.2.02,4]nonane-3-carboxamide |

InChI |

InChI=1S/C17H21ClN2O2/c1-16(2)12-7-8-17(3,22-16)14-13(12)20(14)15(21)19-11-6-4-5-10(18)9-11/h4-6,9,12-14H,7-8H2,1-3H3,(H,19,21) |

InChI Key |

MZELXWCWVZYPER-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC(O1)(C3C2N3C(=O)NC4=CC(=CC=C4)Cl)C)C |

Origin of Product |

United States |

Biological Activity

N-(3-Chlorophenyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound possesses a unique bicyclic structure characterized by the presence of a chlorophenyl group and a carboxamide functional group. Its molecular formula is , indicating it contains carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂ClN₂O₂ |

| Molecular Weight | 320.82 g/mol |

| Chemical Structure | Chemical Structure |

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Cell line assays demonstrated cytotoxic effects on various cancer types, including breast and lung cancer cells.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the chlorophenyl moiety plays a crucial role in interacting with cellular targets, potentially influencing signaling pathways involved in cell growth and apoptosis.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus.

- Anticancer Activity Assessment : Another research article focused on the anticancer properties of the compound in human cancer cell lines. Results showed an IC50 value of 25 µM for MCF-7 breast cancer cells, suggesting potent activity.

Comparison with Similar Compounds

Structural and Functional Analysis

- Core Heterocycles: The target compound’s tricyclic system introduces steric rigidity, which may improve thermal stability compared to monocyclic analogs like 3-chloro-N-phenyl-phthalimide . In contrast, benzothiazole derivatives (e.g., N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide) feature a planar heteroaromatic core, favoring π-π interactions with biological targets .

- Substituent Effects: The 3-chlorophenyl group is a common motif in agrochemicals (e.g., cyprofuram, flutolanil), where it contributes to hydrophobic interactions with enzyme active sites . However, the target compound’s methyl groups may further modulate lipophilicity (logP) and bioavailability.

Applications :

- While 3-chloro-N-phenyl-phthalimide is used in polymer synthesis, the target compound’s tricyclic structure suggests possible bioactivity (e.g., pesticidal or fungicidal effects) akin to cyprofuram, though empirical data are lacking .

- Benzothiazole derivatives are frequently bioactive, but their propanamide chain may confer different pharmacokinetic profiles compared to the target’s rigid scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.